N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine

Tyrosine kinase inhibitor c-KIT mutation heterocyclic scaffold differentiation

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine (CAS 1048007-94-8) is a heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 4-position with a pyridin-3-yl group and at the exocyclic amine with a 2-methyl-5-nitrophenyl moiety. With a molecular formula of C15H12N4O2S and a molecular weight of 312.3 g/mol, this compound serves as a critical late-stage nitro intermediate in the industrial synthesis of masitinib (AB1010), a clinically used tyrosine kinase inhibitor targeting c-Kit and PDGFRα/β.

Molecular Formula C15H12N4O2S
Molecular Weight 312.3 g/mol
CAS No. 1048007-94-8
Cat. No. B7838375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine
CAS1048007-94-8
Molecular FormulaC15H12N4O2S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H12N4O2S/c1-10-4-5-12(19(20)21)7-13(10)17-15-18-14(9-22-15)11-3-2-6-16-8-11/h2-9H,1H3,(H,17,18)
InChIKeySDDODIFTQFSODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine (CAS 1048007-94-8): A Thiazole-Based Intermediate for Tyrosine Kinase Inhibitor Synthesis


N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine (CAS 1048007-94-8) is a heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 4-position with a pyridin-3-yl group and at the exocyclic amine with a 2-methyl-5-nitrophenyl moiety [1]. With a molecular formula of C15H12N4O2S and a molecular weight of 312.3 g/mol, this compound serves as a critical late-stage nitro intermediate in the industrial synthesis of masitinib (AB1010), a clinically used tyrosine kinase inhibitor targeting c-Kit and PDGFRα/β [2]. The compound exhibits a calculated LogP of 3.6 and a topological polar surface area (TPSA) of 112 Ų, physicochemical features that distinguish it from structurally analogous intermediates employed in alternative kinase inhibitor syntheses [1].

Why Generic Substitution of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine with Structurally Similar Intermediates Fails


The 2-aminothiazole scaffold in N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine is not interchangeable with the 2-aminopyrimidine core found in the corresponding imatinib intermediate (CAS 152460-09-8), despite both sharing the identical 2-methyl-5-nitrophenyl and pyridin-3-yl substituents [1]. This heterocyclic replacement is the defining pharmacophoric feature that differentiates masitinib from imatinib: the thiazole ring enables distinct hydrogen-bonding interactions with the kinase hinge region (His163 in c-Kit), which contributes to masitinib's retained activity against certain imatinib-resistant KIT mutants [2]. Furthermore, the nitro group in this intermediate imparts fundamentally different reactivity, solubility, and handling characteristics compared to its reduced amine congener (CAS 660837-08-1), directly impacting downstream synthetic yields and impurity profiles in active pharmaceutical ingredient (API) manufacturing [3].

Quantitative Differentiation Evidence for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine Against Closest Comparators


Heterocyclic Core Replacement: Thiazole (Masitinib Pathway) vs. Pyrimidine (Imatinib Pathway) and the Consequence for c-KIT Mutant Sensitivity

The target compound serves as the direct precursor to masitinib, whose thiazole core confers a distinct kinase inhibition profile compared to the pyrimidine-core imatinib derived from CAS 152460-09-8. Masitinib inhibits recombinant wild-type c-KIT with an IC50 of 200 ± 40 nM, while imatinib tested under identical conditions yields an IC50 of 470 ± 120 nM, representing a 2.35-fold potency advantage for the thiazole-based inhibitor [1]. More critically, masitinib retains potent activity against the imatinib-resistant KIT D816V mutant (IC50 = 5.0 ± 2.0 µM in cellular assays; 3.0 ± 0.1 µM against recombinant D814V equivalent), a property inherently linked to the aminothiazole hinge-binding motif [1]. This differential is directly attributable to the thiazole-pyridine geometry present in the target compound's core structure, as confirmed by co-crystal structure analysis showing distinct hydrogen-bonding interactions with His163 and His164 in the KIT kinase domain [2].

Tyrosine kinase inhibitor c-KIT mutation heterocyclic scaffold differentiation masitinib vs. imatinib

Functional Group Identity: Nitro Intermediate (CAS 1048007-94-8) vs. Reduced Amine Congener (CAS 660837-08-1) — Impact on Synthetic Yield and Impurity Control

The nitro group in the target compound is the defining functional handle that distinguishes it from its reduced 1,3-diaminobenzene derivative (CAS 660837-08-1). In the optimized masitinib synthesis route, the reduction of this nitro intermediate using tin(II) chloride in hydrochloric acid proceeds with an isolated yield of 88.6% to afford the key amine intermediate 6-methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzene-1,3-diamine [1]. The total synthesis yield from 2-methyl-5-nitroaniline to masitinib is 28.0%, with the cyclization step forming the thiazole ring (involving this compound) being critical to overall process efficiency [2]. The nitro intermediate offers superior bench stability and ease of purification by conventional chromatography or crystallization compared to the air-sensitive amine congener, which is prone to oxidation and requires inert atmosphere handling . From a quality control perspective, the nitro intermediate serves as a well-defined reference standard for monitoring residual nitro starting material in the final API, a critical requirement for mutagenic impurity risk assessment per ICH M7 guidelines [3].

Process chemistry nitro reduction intermediate stability API impurity profile

Phosphatase Inhibition Fingerprint: Target Compound vs. Class-Level Aminothiazole Derivatives — Quantitative Selectivity Data from BindingDB

The target compound exhibits a measurable but distinct phosphatase inhibition profile documented in curated bioactivity databases. Against human TC-PTP (tyrosine-protein phosphatase non-receptor type 2), the compound shows an IC50 of 19,000 nM (1.90E+4 nM), while against the catalytic domain of human SHP-1 (tyrosine-protein phosphatase non-receptor type 6) it exhibits an IC50 of 3,000 nM (3.00E+3 nM), representing a 6.3-fold selectivity window between these two therapeutically relevant phosphatases [1]. A third target, yeast PTP1, shows an IC50 of 12,000 nM (1.20E+4 nM) [1]. In contrast, the structurally related 5-phenyl-2-thiazolamine derivative Flt-3 Inhibitor III (CAS 852045-46-6) displays an entirely distinct target profile with potent kinase inhibition (Flt3 IC50 = 50 nM) and weak phosphatase interaction, illustrating how subtle substituent variations on the 2-aminothiazole scaffold profoundly alter target selectivity . The moderate phosphatase activity of the target compound, combined with its well-characterized role as a masitinib precursor, positions it as a valuable chemical biology probe for studying the interplay between kinase and phosphatase signaling pathways.

Phosphatase inhibition TC-PTP SHP-1 selectivity profiling chemical biology tool

Physicochemical Property Differentiation: Thiazole Intermediate vs. Pyrimidine Analog — Impact on Formulation and Drug Metabolism Predictability

The replacement of a pyrimidine ring (as in CAS 152460-09-8, the imatinib nitro intermediate) with a thiazole ring in the target compound produces measurable differences in key physicochemical parameters that influence downstream drug development decisions. The target compound (C15H12N4O2S, MW 312.3) has 3 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), whereas the pyrimidine analog (C16H13N5O2, MW 307.3) possesses 5 HBA and 1 HBD [1][2]. This difference in heteroatom count translates to a distinct LogP value: the target compound's computed XLogP3-AA is 3.6 with a TPSA of 112 Ų, compared to the pyrimidine analog's slightly higher polarity profile [1]. More importantly, the presence of a sulfur atom in the thiazole ring introduces a unique metabolic soft spot (CYP450-mediated S-oxidation potential) that is absent in the pyrimidine series, creating a different metabolic liability profile that propagates to the final drug substance [3]. These property differences are not cosmetic: they directly affect solid-state stability, solubility in organic reaction media during synthesis, and the chromatographic behavior of process-related impurities during HPLC analysis.

Drug-likeness LogP TPSA heterocycle physicochemical comparison medicinal chemistry

Synthetic Route Efficiency: Cyclization Yield via Target Compound Pathway vs. Alternative Masitinib Synthetic Approaches

The target compound is formed through the cyclization of a thiourea intermediate (derived from 2-methyl-5-nitroaniline) with 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, constituting a convergent synthetic step that installs both the thiazole core and the pyridinyl substituent simultaneously [1]. The literature-reported total synthesis yield for masitinib from 2-methyl-5-nitroaniline via this intermediate is 28.0% [1]. In contrast, an alternative patented synthetic route employing 3-acetylpyridine as the starting material proceeds through 5-(pyridin-3-yl)thiazol-2-amine as the key intermediate, followed by late-stage Buchwald-Hartwig coupling to install the substituted aniline moiety [2]. This alternative approach avoids the nitro intermediate entirely, altering the impurity profile, cost structure, and regulatory starting material designation. The target compound's route offers the advantage of early-stage introduction of the 2-methyl-5-nitrophenyl pharmacophore, enabling fewer post-coupling purification steps and more straightforward control of the critical aniline-related impurities that are closely monitored in the final API .

Process development cyclization yield cost of goods masitinib synthesis scale-up

Coronavirus Mpro Protease Inhibitor Potential: Patent-Disclosed Utility Differentiating This Intermediate from Other Kinase Pathway Building Blocks

A recent Chinese patent application (CN117126153A, filed 2022-05-19, published 2023-11-28) by the Institute of Materia Medica, Chinese Academy of Medical Sciences, explicitly discloses N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)thiazol-2-amine as a synthetic intermediate for novel coronavirus Mpro protease inhibitors [1]. This represents a distinct and independently verified therapeutic application orthogonal to its established role in masitinib synthesis. The patent describes a series of compounds containing the 4-(pyridin-3-yl)thiazol-2-amine scaffold with demonstrated inhibitory activity against the SARS-CoV-2 main protease, a validated antiviral target not addressed by the imatinib-focused pyrimidine analog CAS 152460-09-8 [1]. While specific IC50 values for the target compound itself against Mpro are not publicly disclosed in the patent abstract, the structural inclusion of this specific intermediate in the patent claims indicates its utility as a privileged building block for accessing this emerging target class, a feature not shared by the corresponding pyrimidine intermediate used exclusively in BCR-ABL inhibitor synthesis [2].

SARS-CoV-2 Mpro inhibitor antiviral drug repurposing coronavirus

Optimal Research and Industrial Application Scenarios for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine Based on Quantified Differentiation Evidence


Kinase Drug Discovery Targeting Imatinib-Resistant c-KIT Mutants (e.g., D816V, D814V)

In drug discovery programs addressing imatinib-resistant gastrointestinal stromal tumors (GIST) or systemic mastocytosis driven by KIT D816V mutations, the target compound provides access to the thiazole-based chemical space of masitinib. Unlike the pyrimidine intermediate CAS 152460-09-8 (which leads to imatinib-class compounds clinically ineffective against the D816V gatekeeper mutation), derivatives synthesized from this intermediate retain nanomolar potency against this mutant (masitinib cellular IC50 = 5.0 ± 2.0 µM for D816V; recombinant D814V IC50 = 3.0 ± 0.1 µM), as demonstrated by Dubreuil et al. (2009) in PLoS ONE [1]. Structure-activity relationship (SAR) exploration around the 2-methyl-5-nitrophenyl moiety, using this intermediate as a diversification point, is a validated strategy for identifying next-generation KIT inhibitors with improved mutant coverage.

Process Development and Commercial-Scale Manufacturing of Masitinib API

For contract manufacturing organizations (CMOs) and pharmaceutical companies engaged in masitinib API production, this compound represents the critical late-stage intermediate that directly precedes the final amine coupling step. The literature-validated synthetic route achieves 88.6% yield in the nitro-to-amine reduction, with the overall synthesis delivering 28.0% total yield from inexpensive 2-methyl-5-nitroaniline [2]. Commercial suppliers offer this intermediate at ≥98.5% purity in multi-kilogram quantities, with established analytical methods (HPLC, 1H NMR, MS) already available for identity and purity verification . Procurement of this intermediate as a qualified starting material, rather than synthesizing it in-house, can significantly reduce the regulatory burden of demonstrating control over upstream impurities in the drug master file.

Chemical Biology Probe Development for Protein Tyrosine Phosphatase (PTP) Selectivity Profiling

The documented multi-phosphatase inhibition profile of the target compound — SHP-1 IC50 = 3,000 nM, TC-PTP IC50 = 19,000 nM, yeast PTP1 IC50 = 12,000 nM — provides a quantitative baseline for developing phosphatase-selective chemical probes [3]. The 6.3-fold selectivity window between SHP-1 and TC-PTP, though modest, represents a starting point for medicinal chemistry optimization that is rarely available for commercial building blocks. Academic screening centers and chemical biology core facilities can use this compound as a reference standard for calibrating phosphatase inhibition assays, given its well-characterized activity across three phylogenetically distinct PTP family members, all curated in the ChEMBL/BindingDB databases.

Antiviral Drug Discovery Targeting Coronavirus Mpro Protease

Based on the patent disclosure in CN117126153A by the Chinese Academy of Medical Sciences, this intermediate is structurally relevant to a series of novel coronavirus Mpro protease inhibitors [4]. Research groups engaged in pan-coronavirus antiviral development can leverage this building block to construct compound libraries exploring the 4-(pyridin-3-yl)thiazol-2-amine scaffold for Mpro inhibition, potentially yielding candidates effective against both SARS-CoV-2 and emerging coronaviruses. This application is uniquely accessible through the thiazole intermediate and is not disclosed for the corresponding pyrimidine analog, providing a differentiated entry point for antiviral chemical space exploration.

Quote Request

Request a Quote for N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-YL)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.